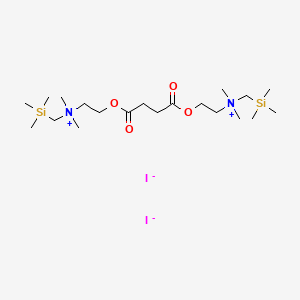

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide

Description

This compound (hereafter referred to as the target compound) is a quaternary ammonium diiodide featuring a complex heteroatom-rich backbone. Key structural attributes include:

- A central 1,4-dioxobutane-1,4-diyl core with bis(oxy) linkages .

- Two N,N-dimethyl-N-[(trimethylsilyl)methyl]ethanaminium groups attached via ester bonds to the dioxobutane backbone .

- Diiodide counterions contributing to its ionic character.

- Trimethylsilyl (TMS) groups, which enhance lipophilicity and steric bulk .

Properties

CAS No. |

95521-08-7 |

|---|---|

Molecular Formula |

C20H46I2N2O4Si2 |

Molecular Weight |

688.6 g/mol |

IUPAC Name |

2-[4-[2-[dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium;diiodide |

InChI |

InChI=1S/C20H46N2O4Si2.2HI/c1-21(2,17-27(5,6)7)13-15-25-19(23)11-12-20(24)26-16-14-22(3,4)18-28(8,9)10;;/h11-18H2,1-10H3;2*1H/q+2;;/p-2 |

InChI Key |

QASHQUQZSPUTSR-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C[Si](C)(C)C)C[Si](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethyl(trimethylsilylmethyl)amine and ethylene oxide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as chromatography and spectroscopy ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of silylated quaternary ammonium salts. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Structural and Physicochemical Properties

*Estimated based on structural similarity to ; †Assumed comparable to ; ‡Higher hydrophobicity due to TES.

Key Findings :

Chain Length and Flexibility: The target compound has a shorter butanedioyl chain compared to the nonanoyl chain in , reducing conformational flexibility but enhancing rigidity . Longer chains (e.g., in ) may improve membrane permeability in biological applications.

Silyl Substituents: Trimethylsilyl (TMS) in the target compound vs. Mixed silyl groups (e.g., diethyl-methylsilyl in ) introduce asymmetric electronic effects, which could influence catalytic activity .

Counterion Effects: The diiodide counterion in the target compound and enhances solubility in polar solvents (e.g., DMSO, methanol) compared to chloride or bromide salts.

Functional Group Positioning :

- The 8,11-dioxo groups in the target compound vs. 9,18-dioxo in : Positional differences in ketone groups may affect hydrogen-bonding interactions and stability under acidic conditions.

Biological Activity

The compound 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide is a complex organosilicon compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound features a unique structure that includes both silicon and nitrogen functionalities. The presence of dioxo groups and a quaternary ammonium structure contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈N₂O₄Si |

| Molecular Weight | 382.58 g/mol |

| CAS Number | Not available |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in several areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, quaternary ammonium compounds are known for their effectiveness against various bacterial strains due to their ability to disrupt microbial membranes.

Cytotoxicity Studies

In vitro studies have shown that structurally related compounds can possess cytotoxic effects against cancer cell lines. For example, compounds with dioxo and azonia functionalities have demonstrated significant cytotoxicity against human cancer cell lines in various assays .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic potency of related compounds against twelve human cancer cell lines. While specific data for the target compound is not available, similar compounds showed significant tumor growth inhibition .

- Antibacterial Activity : Another research highlighted the antibacterial activity of quaternary ammonium compounds against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL . This suggests that our compound may exhibit similar properties.

The proposed mechanism of action for the biological activity of this compound may involve:

- Membrane Disruption : The cationic nature allows interaction with negatively charged microbial membranes.

- Enzyme Inhibition : Potential inhibition of critical enzymes involved in cellular processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.